3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride
Description
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is a hydrochloride salt of a propanoic acid derivative featuring a phenyl ring substituted with a 2-aminoethyl group at the 3-position. Its molecular formula is estimated as C₁₁H₁₄ClNO₂, with a molecular weight of approximately 228.7 g/mol (calculated). The hydrochloride salt enhances water solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
3-[3-(2-aminoethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-6-10-3-1-2-9(8-10)4-5-11(13)14;/h1-3,8H,4-7,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQLVUJTHRASPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCN)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride typically involves multiple steps:
Starting Material Preparation: : Begin with commercially available 3-(2-Aminoethyl)phenol.
Substitution Reaction: : React the starting material with a suitable halogenated propanoic acid in the presence of a base (such as sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound might scale up the laboratory procedures, emphasizing cost-effectiveness, high yield, and purity. This could involve optimizing reaction temperatures, reaction times, and using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The amino group can undergo oxidation under specific conditions, potentially forming nitroso or nitro derivatives.
Reduction: : The carboxylic acid moiety can be reduced to an alcohol, especially in the presence of strong reducing agents like lithium aluminum hydride.
Substitution: : The aromatic ring is susceptible to electrophilic substitution reactions, facilitated by the electron-donating aminoethyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or borane for carboxylic acid reduction.
Substitution: : Halogens or nitrating agents for electrophilic substitution on the aromatic ring.
Major Products Formed
Oxidation: : Nitroso or nitro derivatives.
Reduction: : Alcohol derivatives from the carboxylic acid reduction.
Substitution: : Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride. These compounds were tested against a range of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
- Case Study : A study published in 2024 demonstrated that certain derivatives exhibited significant antimicrobial activity against drug-resistant strains. For instance, compounds with specific substitutions showed minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against MRSA and 0.5 to 2 µg/mL against Enterococcus faecalis .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 1 |
| Compound B | E. faecalis | 0.5 |
| Compound C | Candida auris | 8 |
The findings suggest that the structural modifications of the parent compound can enhance its efficacy against resistant strains, making it a promising candidate for further development as an antimicrobial agent.
Neurotransmitter Recognition
Another area of research involves the ability of this compound to selectively recognize neurotransmitters in aqueous solutions. The compound's structure allows it to interact with neurotransmitters such as dopamine, which is crucial for developing sensors or therapeutic agents targeting neurological disorders.
- Case Study : Research indicated that specific derivatives could selectively bind to neurotransmitters, demonstrating potential for applications in drug delivery systems and diagnostic tools .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The structure-activity relationship (SAR) studies are critical for understanding how different functional groups influence biological activity.
- Synthesis Overview : The synthesis typically includes the use of reagents such as potassium hydroxide and various organic solvents under controlled temperatures to ensure high yields .
| Reaction Step | Reagent Used | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Potassium Hydroxide | 110-120 °C, 12-18 hours | 84.2 |
| Step 2 | Ethyl Acetate | Room temperature | 90.8 |
| Step 3 | Sodium Bicarbonate | pH adjustment | 92.5 |
These data illustrate the efficiency of the synthesis process and the importance of optimizing conditions to achieve desired yields.
Mechanism of Action
The mechanism of action of 3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is primarily dependent on its interaction with specific molecular targets:
Molecular Targets and Pathways: : It may interact with enzyme active sites or receptor binding sites, altering their activity. The aminoethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Aminoethyl and Aminomethyl Derivatives
- Cetraxate Hydrochloride (3-{4-[trans-4-(Aminomethyl)cyclohexylcarbonyloxy]phenyl}propanoic acid monohydrochloride): Features a bulky aminomethylcyclohexylcarbonyloxy substituent, enhancing target specificity for gastrointestinal applications. Its molecular weight (341.83 g/mol) and solubility profile make it suitable for oral formulations .
- Ethyl 3-(4-(Aminomethyl)phenyl)propanoate Hydrochloride: An ester derivative with an aminomethyl group, acting as a prodrug. The ethyl ester improves membrane permeability, which is hydrolyzed in vivo to the active acid form .
Halogenated and Electron-Withdrawing Substituents
- 3-[3-(Trifluoromethyl)phenyl]propanoic Acid: The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability. This compound is an impurity in Cinacalcet Hydrochloride synthesis, highlighting its role in quality control during drug manufacturing .
- Methyl 3-Amino-3-(2,4-difluorophenyl)propanoate Hydrochloride: Fluorine atoms enhance bioavailability and binding affinity to hydrophobic pockets in target proteins. The methyl ester group serves as a prodrug strategy .
Dimethylamino and Methoxy Substituents
- 3-(4-Dimethylaminophenyl)propanoic Acid Hydrochloride: The dimethylamino group provides a strong electron-donating effect, altering electronic distribution and solubility. This compound is a pharmaceutical intermediate with a molecular weight of 229.71 g/mol .
Pharmacological and Application Comparisons
Key Findings:
Bioavailability : Ester derivatives (e.g., ethyl or methyl esters) exhibit improved lipid solubility, facilitating absorption, whereas acid forms are more polar and require active transport .
Stability : Electron-withdrawing groups (e.g., trifluoromethyl) resist metabolic degradation, extending half-life .
Biological Activity
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride, a compound with significant potential in biological applications, has garnered attention for its diverse pharmacological effects. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN
- Molecular Weight : 227.72 g/mol
- CAS Number : Not widely documented but can be referenced through chemical databases.
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is hypothesized that this compound may exert its effects through:
- Receptor Modulation : Interaction with neurotransmitter receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Cell Signaling Pathways : Modulation of pathways that regulate cell growth and apoptosis.
Antibacterial Activity
Recent studies have indicated that this compound exhibits antibacterial properties against a range of pathogens.
Table 1: Antibacterial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 40 µg/mL | |
| Pseudomonas aeruginosa | 60 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 100 µM.
- LDH Release : Increased lactate dehydrogenase (LDH) levels indicating cell membrane damage and cytotoxicity.
- Cell Cycle Arrest : A notable accumulation of cells in the S phase, suggesting the initiation of apoptosis.
Other Biological Activities
In addition to its antibacterial and anticancer properties, the compound has been studied for:
- Anti-inflammatory Effects : Demonstrated reduction in pro-inflammatory cytokines in animal models.
- Neuroprotective Properties : Potential benefits in models of neurodegenerative diseases, possibly through modulation of neurotransmitter levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
